molecular formula C4H5IO2 B1310653 (1R,2R)-2-iodocyclopropanecarboxylic acid CAS No. 692288-05-4

(1R,2R)-2-iodocyclopropanecarboxylic acid

Cat. No.: B1310653
CAS No.: 692288-05-4
M. Wt: 211.99 g/mol
InChI Key: JLDDIEQQVGNSGM-STHAYSLISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2R)-2-iodocyclopropanecarboxylic acid is a useful research compound. Its molecular formula is C4H5IO2 and its molecular weight is 211.99 g/mol. The purity is usually 95%.
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Scientific Research Applications

Pharmaceutical Industry and Drug Development

(1R,2S)-1-Amino-2-vinylcyclopropane-1-carboxylic acid (vinyl-ACCA) is a pharmacophoric unit in hepatitis C virus (HCV) NS3/4A protease inhibitors. Over a dozen drugs under development leverage this compound's properties. The demand for the asymmetric synthesis of (1R,2S)-vinyl-ACCA is high, highlighting its importance in the pharmaceutical industry. Research focuses on biocatalytic, catalytic, and stoichiometric methods for synthesizing this and its optical isomers, considering practicality and scalability (Sato et al., 2016, European Journal of Organic Chemistry).

Enantioselective Synthesis

The enantioselective synthesis of chiral cyclopropane derivatives is a critical area of research. For instance, (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid plays a significant role in pharmaceuticals. The development of efficient and scalable synthetic processes for such chiral compounds is a focus, considering the convenience of operations (Kawashima et al., 2015, RSC Advances).

Synthesis of Chiral Cyclopropane Units

Chiral cyclopropane units are utilized in conformationally restricted analogues of biologically active compounds, which can lead to enhanced activity and insights into bioactive conformations. Research in this field involves the synthesis of various chiral cyclopropanes, like (1S,2R)- and (1R,2R)-2-aminomethyl-1-(1H-imidazol-4-yl)cyclopropanes, and their application in understanding the structure-activity relationship of compounds (Kazuta et al., 2002, The Journal of Organic Chemistry).

Biotransformation in Chemical Synthesis

The application of biotransformation techniques in chemical synthesis is an evolving field. For example, Rhodococcus sp. AJ270 was used for the enantioselective hydrolysis of racemic trans- and cis-2-arylcyclopropanecarbonitriles, producing compounds like (1S,2S)-2-phenylcyclopropanecarboxylic acid with high enantiomeric excess. Such processes demonstrate the efficiency and environmental benefits of biocatalysis in synthesizing chiral intermediates (Wang & Feng, 2002, New Journal of Chemistry).

Chiral Ligands and Asymmetric Transformations

Research into chiral ligands, such as the synthesis of C2 symmetric chiral bisamide ligands derived from chiral Feist’s Acid, illustrates the crucial role of stereochemistry in enhancing the effectiveness of certain chemical reactions. These ligands, like (1R,2R)-5a-d and (1S,2S)-6a-d, are key in asymmetric transformations, providing a pathway to synthesize compounds with specific stereochemical configurations (Majid et al., 2012, Molecules).

Stereochemistry in Drug Discovery

In drug discovery, the stereochemistry of compounds plays a critical role. For example, the study of cis-2-(3,5-Dichlorophenylcarbamoyl)cyclohexanecarboxylic Acid Enantiomers as positive allosteric modulators of metabotropic glutamate receptor subtype 4 highlights the importance of understanding how molecular chirality and conformational space can influence drug activity and effectiveness (Christov et al., 2011, ChemMedChem).

NMR Chiral Solvating Agents

The development of NMR chiral solvating agents, like (1R,2R)-1-(1′,8′-naphthalimide)-2-aminocyclohexane 1 and its derivatives, represents an area of research focusing on improving the resolution of chiral compounds using spectroscopic techniques. These agents are critical in distinguishing chiral molecules in complex mixtures, which is essential in pharmaceutical research (Yang et al., 2006, Tetrahedron-Asymmetry).

Ethylene Biosynthesis

In the field of plant physiology, studies on the stereospecific conversion of 1-aminocyclopropanecarboxylic Acid to ethylene have provided insights into the biochemical pathways of ethylene biosynthesis. Research involving racemic, (1R, 2S)-, and (1S, 2R)-1-Amino-2-(hydroxymethyl)cyclopropanecarboxylic Acid demonstrates the importance of stereochemistry in biological processes (Pirrung et al., 1989, Helvetica Chimica Acta).

Enzymatic Synthesis

The use of enzymes in the synthesis of chiral compounds is a growing research area. For instance, the biocatalytic asymmetric synthesis of (1R, 2S)-N-Boc-vinyl-ACCA Ethyl Ester with a newly isolated Sphingomonas aquatilis highlights the potential for using biocatalysts in industrial applications for the synthesis of chiral intermediates (Zhu et al., 2018, Applied Biochemistry and Biotechnology).

Safety and Hazards

The Material Safety Data Sheet (MSDS) for “(1R,2R)-2-iodocyclopropanecarboxylic acid” can be found online . It’s important to refer to the MSDS for detailed safety and hazard information.

Properties

IUPAC Name

(1R,2R)-2-iodocyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5IO2/c5-3-1-2(3)4(6)7/h2-3H,1H2,(H,6,7)/t2-,3+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLDDIEQQVGNSGM-STHAYSLISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H]1I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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